molecular formula C21H25N3O4 B2372415 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921568-23-2

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2372415
CAS No.: 921568-23-2
M. Wt: 383.448
InChI Key: IVDPMRNSMRPOQD-UHFFFAOYSA-N
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Description

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a butyl group and a 3,4-dimethoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[3,2-d]pyrimidine core . The reaction conditions often involve heating under reflux with methanol sodium (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and phenethyl groups.

Common Reagents and Conditions

    Oxidation: Reactions are typically performed in acidic or neutral conditions with oxidizing agents.

    Reduction: Reactions are conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Reactions may require catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor for specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents and core structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-5-12-23-16-7-6-11-22-19(16)20(25)24(21(23)26)13-10-15-8-9-17(27-2)18(14-15)28-3/h6-9,11,14H,4-5,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPMRNSMRPOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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